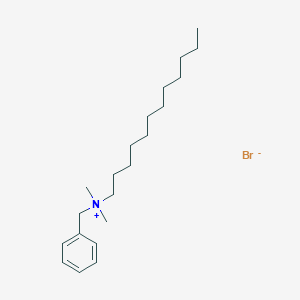

Benzyldodecyldimethylammonium bromide

説明

Benzyldodecyldimethylammonium bromide is a cationic surfactant that may be used as an adsorbent for certain metals such as Cr(VI).

Benzododecinium bromide is the organic bromide salt of benzododecinium. It is a cationic surfactant that has antispetic and disinfectant properties. It has a role as a surfactant, an antiseptic drug and a disinfectant. It is a quaternary ammonium salt and an organic bromide salt. It contains a benzododecinium.

作用機序

Target of Action

Benzyldodecyldimethylammonium bromide is a cationic surfactant . Its primary targets are the cell membranes of bacteria . The compound interacts with the lipid and protein layers of the bacterial cell membrane, altering its permeability .

Mode of Action

The hydrophobic and hydrophilic groups in the molecular structure of this compound allow it to infiltrate the lipid and protein layers of the bacterial cell membrane . This infiltration changes the membrane’s permeability, leading to the leakage of intracellular materials and ultimately resulting in bacterial death .

Biochemical Pathways

It is known that the compound disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular materials . This disruption can affect various biochemical pathways within the bacteria, leading to their death.

Pharmacokinetics

As a cationic surfactant, it is expected to have good water solubility .

Result of Action

The primary result of this compound’s action is the death of bacteria. By disrupting the bacterial cell membrane, the compound causes the leakage of intracellular materials, leading to bacterial death .

生化学分析

Biochemical Properties

Benzyldodecyldimethylammonium bromide is known to interact with certain metals such as Cr (VI) . It has been used in studies to assess the relation between chemical structure and germicidal efficacy in surface-active cations

Cellular Effects

As a cationic surfactant, it is known to interact with the lipid and protein layers of cell membranes . This interaction can alter the permeability of the cell membrane, leading to the loss of intracellular materials and cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cell membrane. As a cationic surfactant, it can insert its hydrophobic and hydrophilic groups into the lipid and protein layers of the cell membrane, respectively . This disrupts the membrane structure, leading to increased permeability and the leakage of intracellular materials .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known to be toxic, with an oral LD50 in rats of 250 mg/kg .

Subcellular Localization

As a cationic surfactant, it is expected to localize to the cell membrane where it exerts its effects .

生物活性

Benzyldodecyldimethylammonium bromide (BDAB) is a quaternary ammonium compound widely recognized for its biological activity, particularly as an antiseptic and disinfectant. This article explores its mechanisms of action, effectiveness against various microorganisms, and implications for health and safety.

- Chemical Formula : C21H38BrN

- Molecular Weight : 384.44 g/mol

- CAS Number : 7281-04-1

- Physical State : White to off-white low-melting solid

- Melting Point : 50-55 °C

- Flash Point : 110 °C

BDAB functions primarily as a cationic surfactant, which allows it to interact with microbial cell membranes. The positive charge of BDAB facilitates electrostatic attraction to negatively charged components of bacterial membranes, leading to:

- Disruption of membrane integrity.

- Leakage of cellular contents.

- Inhibition of essential cellular functions.

This mode of action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and some viruses.

Spectrum of Activity

BDAB exhibits significant antimicrobial activity, particularly against gram-positive bacteria. Its effectiveness against gram-negative bacteria is variable and often depends on concentration. Notably:

- Effective Against :

- Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

- Fungi (e.g., Candida albicans)

- Limited Activity Against :

- Mycobacterium tuberculosis

- Bacterial spores

- Some gram-negative bacteria (e.g., Pseudomonas aeruginosa)

Comparative Studies

In a comparative study, BDAB was found to be less effective than other quaternary ammonium compounds like cetylpyridinium bromide but still demonstrated superior activity against certain pathogens when used in appropriate concentrations .

Case Studies and Research Findings

-

Antiseptic Applications :

A study highlighted BDAB's role in antiseptic formulations, demonstrating its effectiveness in reducing microbial load on skin surfaces. The phenol coefficient of BDAB ranges from 20 to 30, indicating its potency compared to phenol . -

Environmental Impact :

Recent research examined the effects of BDAB in wastewater treatment systems. It was observed that high concentrations (≥50 mg/L) significantly inhibited ammonia removal efficiency due to the disruption of microbial communities responsible for nitrogen metabolism . -

Germicidal Efficacy :

Research assessing the relationship between chemical structure and germicidal efficacy found that BDAB's bulky hydrophobic head group contributes to its antimicrobial properties. This study emphasized the importance of molecular structure in enhancing biocidal activity .

Safety Profile

BDAB poses several health risks:

科学的研究の応用

Antiseptic and Disinfectant

BDDMA-Br is widely used as a topical antiseptic in healthcare settings. Its effectiveness against a broad spectrum of microorganisms makes it suitable for disinfecting medical equipment and surfaces. Studies have shown its efficacy in reducing microbial load on skin and surfaces, which is critical in preventing hospital-acquired infections .

Surfactant Properties

As a cationic surfactant, BDDMA-Br exhibits excellent surface-active properties, making it useful in formulations for cleaning products, emulsifiers, and stabilizers. Its ability to reduce surface tension allows for better wetting and spreading of formulations .

Biosorption Studies

Recent research has highlighted the use of BDDMA-Br in biosorption studies for metal ions. It has been employed to enhance the adsorption capacity of certain materials for heavy metals like chromium (Cr(VI)) and vanadium (V), demonstrating its potential in environmental remediation applications .

Case Study 1: Efficacy as an Antiseptic

A clinical study evaluated the antimicrobial efficacy of BDDMA-Br on various pathogens. The results indicated a significant reduction in bacterial counts on treated surfaces compared to control groups, validating its use as a potent antiseptic agent .

Case Study 2: Heavy Metal Adsorption

In a laboratory setting, BDDMA-Br was tested for its ability to adsorb Cr(VI) from aqueous solutions. The study found that BDDMA-Br-modified adsorbents showed enhanced adsorption capacities compared to unmodified ones, indicating its effectiveness in environmental cleanup processes .

Safety Profile

While BDDMA-Br is effective in its applications, it also poses certain health risks. It can cause skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed when handling this compound to mitigate risks associated with its toxicity .

特性

IUPAC Name |

benzyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLHYAUZSPBIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048698 | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7281-04-1 | |

| Record name | Benzyldimethyldodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。